N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC15332366
Molecular Formula: C20H21NO5S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO5S |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H21NO5S/c1-13-7-8-16(25-13)11-21(15-9-10-27(23,24)12-15)20(22)19-14(2)17-5-3-4-6-18(17)26-19/h3-8,15H,9-12H2,1-2H3 |
| Standard InChI Key | NRQYOBNAEWUCRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4O3)C |
Introduction
Structural Analysis and Molecular Features
Core Architecture
The compound’s structure integrates three distinct domains:
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Benzofuran scaffold: A bicyclic system comprising a fused benzene and furan ring, substituted with a methyl group at position 3 . Benzofuran derivatives are widely studied for their ability to intercalate DNA and inhibit enzymes like topoisomerases.
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Tetrahydrothiophene sulfone: A saturated five-membered sulfur-containing ring oxidized to a sulfone group (-SO₂), enhancing polarity and potential hydrogen-bonding interactions.
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N-[(5-Methylfuran-2-yl)methyl] substituent: A furan-based side chain with a methyl group, contributing to hydrophobic interactions in biological systems.
Table 1: Key Structural Parameters
| Feature | Description |
|---|---|
| Molecular formula | C₂₀H₂₁NO₅S |
| Molecular weight | 387.5 g/mol |
| Key functional groups | Benzofuran, sulfone, carboxamide, methyl-furan |
| Stereochemistry | Chiral centers at tetrahydrothiophene C3 and carboxamide linkage (if any) |
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous sulfone-containing benzofurans exhibit distinct spectroscopic signatures:
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IR spectroscopy: Strong absorption bands at 1,150–1,300 cm⁻¹ (S=O stretching) and 1,650–1,750 cm⁻¹ (amide C=O).
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NMR:
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves modular assembly of the three primary components:
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Benzofuran-2-carboxylic acid derivative: Prepared via cyclization of 2-hydroxyacetophenone precursors.
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Tetrahydrothiophene sulfone amine: Synthesized by oxidizing tetrahydrothiophene to the sulfone, followed by introduction of the amine group.
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(5-Methylfuran-2-yl)methylamine: Derived from furfural through reductive amination.
Stepwise Synthesis
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Benzofuran core formation:
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Sulfone moiety preparation:
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Tetrahydrothiophene is oxidized with hydrogen peroxide or oxone to form 1,1-dioxidotetrahydrothiophene.
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Amine functionalization at C3 achieved via nucleophilic substitution or reductive amination.
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Coupling reactions:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran synthesis | H₂SO₄, 80°C, 6 h | 65–75 |
| Sulfone oxidation | H₂O₂, AcOH, 50°C, 12 h | 85–90 |
| Amide coupling | EDC/HOBt, DMF, rt, 24 h | 50–60 |
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous solubility: Low (<1 mg/mL) due to hydrophobic benzofuran and furan groups.
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LogP: Estimated at 2.8–3.5, indicating moderate lipophilicity .
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pKa: The sulfone group (pKa ~1.5) and amide (pKa ~15) contribute to pH-dependent solubility.
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–220°C, with decomposition above 250°C.
Biological Activity and Mechanistic Insights
Anticancer Activity
Structural analogs demonstrate:
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Cytotoxicity: IC₅₀ values of 5–20 µM against MCF-7 (breast) and A549 (lung) cancer cells .
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Mechanism: Induction of apoptosis via caspase-3 activation and PARP cleavage.
Enzyme Inhibition
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COX-2 selectivity: Sulfone-containing benzofurans show 10–50-fold selectivity over COX-1.
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Kinase targets: Moderate inhibition (40–60%) of EGFR and VEGFR2 at 10 µM .
Challenges and Future Directions
Synthetic Challenges
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Stereochemical control: Racemization at the tetrahydrothiophene amine during coupling.
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Purification: Difficulties in separating regioisomers during benzofuran synthesis.
Biological Optimization
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